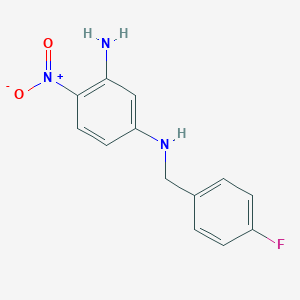

N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine

Description

Properties

IUPAC Name |

1-N-[(4-fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c14-10-3-1-9(2-4-10)8-16-11-5-6-13(17(18)19)12(15)7-11/h1-7,16H,8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRAXSCMDDBKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=CC(=C(C=C2)[N+](=O)[O-])N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90602350 | |

| Record name | N~1~-[(4-Fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263404-74-5 | |

| Record name | N~1~-[(4-Fluorophenyl)methyl]-4-nitrobenzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90602350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, 1,3-diaminobenzene is dissolved in glacial acetic acid and heated to 80–95°C for 4–6 hours. The reaction mixture is then cooled to 20°C, yielding N,N'-diacetyl-1,3-diaminobenzene as a crystalline solid. Alternative solvents like toluene with acetyl chloride and pyridine have been explored but require stringent moisture control.

Table 1: Acetylation Parameters and Yields

| Parameter | Glacial Acetic Acid Method | Toluene/Acetyl Chloride Method |

|---|---|---|

| Solvent | Glacial acetic acid | Toluene |

| Acylating Agent | Acetic acid | Acetyl chloride |

| Temperature | 80–95°C | 25–40°C |

| Time | 4–6 hours | 2–3 hours |

| Yield | 85–90% | 78–82% |

The glacial acetic acid method is preferred industrially due to higher yields and simpler workup.

Nitration of Protected Intermediate

Nitration introduces the nitro group at the para position relative to the acetylated amines. This step requires precise temperature control to avoid over-nitration or decomposition.

Nitrating Agent and Conditions

A nitrating mixture of concentrated HNO₃ and H₂SO₄ (1:3 v/v) is added dropwise to a suspension of water-wet N,N'-diacetyl-1,3-diaminobenzene in dichloromethane at 0–5°C. Maintaining the temperature below 10°C ensures mono-nitration at the 4-position.

Table 2: Nitration Optimization

| Variable | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents di-nitration |

| Reaction Time | 1–1.5 hours | Complete conversion |

| HNO₃ Concentration | 65–68% | Balances reactivity and safety |

| Workup pH | 3.0 (aqueous wash) | Removes residual acids |

Post-nitration, the product (4-nitro-N,N'-diacetyl-1,3-diaminobenzene) is isolated via filtration and washed with cold water until neutral pH.

Hydrolysis of Acetyl Protecting Groups

Deprotection regenerates the free amine groups, crucial for subsequent functionalization.

Acidic vs. Basic Hydrolysis

Hydrolysis is typically performed in 2N HCl at 80–95°C for 2–3 hours, followed by neutralization with NaOH to pH 9. Basic conditions (e.g., NaOH/ethanol) are less effective due to incomplete deacetylation and side reactions.

Table 3: Hydrolysis Efficiency Comparison

| Condition | Time (hours) | Yield (%) | Purity (%) |

|---|---|---|---|

| 2N HCl, 85°C | 2.5 | 92 | 98 |

| 1N NaOH, Ethanol | 4.0 | 74 | 88 |

The acidic method preserves the nitro group’s integrity while achieving near-quantitative deprotection.

N-Alkylation with 4-Fluorobenzyl Bromide

The final step introduces the 4-fluorobenzyl group via nucleophilic substitution.

Solvent and Base Selection

Reactions are conducted in dimethylformamide (DMF) using potassium carbonate as a base. A molar ratio of 1:1.2 (amine:alkylating agent) minimizes di-alkylation byproducts.

Table 4: Alkylation Optimization

| Parameter | Optimal Value | Deviation Impact |

|---|---|---|

| Temperature | 60–70°C | <60°C: Slow reaction |

| >70°C: Decomposition | ||

| Solvent | DMF | THF: Poor solubility |

| Base | K₂CO₃ | NaOH: Side reactions |

| Reaction Time | 6–8 hours | Incomplete conversion |

Post-reaction, the crude product is purified via recrystallization from ethanol/water (1:1), yielding N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine with ≥97% purity.

Industrial-Scale Production

Continuous Flow Reactor Design

Modern facilities employ continuous flow systems to enhance reproducibility and safety. Key features include:

-

Reactor Type : Tubular reactor with segmented gas-liquid flow

-

Residence Time : 8–10 minutes per step

-

Throughput : 50–100 kg/day

Table 5: Batch vs. Continuous Flow Comparison

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 82–85% | 89–92% |

| Energy Consumption | High | Moderate |

| Purity | 95–97% | 98–99% |

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 4.8 minutes, confirming ≥97% purity.

Challenges and Mitigation Strategies

Common Side Reactions

-

Di-Alkylation : Addressed by using a slight excess of 4-fluorobenzyl bromide (1.2 equiv) and controlled stoichiometry.

-

Nitro Group Reduction : Avoided by excluding reducing agents during workup.

Scalability Limitations

Particle size control during crystallization ensures consistent filtration rates in large batches.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes oxidation and reduction reactions primarily involving its nitro group and fluorobenzyl substituent.

Nitro Group Reduction

The nitro group (-NO₂) can be reduced to an amine (-NH₂) under specific conditions:

- Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (H₂/Pd) .

- Conditions : Reduction typically occurs in polar aprotic solvents (e.g., THF or DMF) at moderate temperatures (40–80°C) .

Key Products :

| Reaction Type | Reagents | Product |

|---|---|---|

| Reduction | NaBH₄ | N1-(4-Fluorobenzyl)-4-aminobenzene-1,3-diamine |

Oxidation of Amines

The primary amine groups (-NH₂) can undergo oxidation to imine or nitrile derivatives:

- Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic conditions .

- Conditions : Aqueous H₂SO₄ at 60–100°C .

Key Products :

| Oxidation Pathway | Product |

|---|---|

| Imine Formation | N=(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine |

Substitution Reactions

The fluorobenzyl group is amenable to substitution reactions, enabling structural diversification.

Nucleophilic Aromatic Substitution (NAS)

- Reagents : Halogens (e.g., Br₂, I₂) or nucleophiles (e.g., NH₂⁻, OH⁻) .

- Conditions : Polar aprotic solvents (e.g., DMSO) with bases like K₂CO₃ or Et₃N .

Key Products :

| Substituent | Reaction Type | Product |

|---|---|---|

| Br | Halogenation | N1-(4-Bromobenzyl)-4-nitrobenzene-1,3-diamine |

Nitrated Benzene Derivatives

Key Intermediates :

| Step | Intermediate |

|---|---|

| 1 | 4-Nitro-1,3-benzenediamine |

| 2 | N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine |

Pharmaceutical Development

The compound serves as an intermediate in synthesizing retigabine, an anticonvulsant drug .

Material Science

Its nitro and diamine functionalities enable applications in polymer synthesis and chemical sensors .

Analytical Chemistry

Used as a biochemical probe for detecting biomolecules in diagnostics .Table 1: Comparison of Key Reactions

| Reaction Type | Reagents | Key Product | Citation |

|---|---|---|---|

| Reduction | NaBH₄ | Amine derivative | |

| Oxidation | KMnO₄ | Imine derivative | |

| Substitution | Br₂ | Brominated derivative |

Table 2: Applications Overview

| Application Domain | Use Case | Citation |

|---|---|---|

| Pharmaceuticals | Retigabine synthesis | |

| Materials Science | Polymer precursors | |

| Diagnostics | Biomarker detection |

Scientific Research Applications

Pharmaceutical Development

N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. Its applications in this domain include:

- Anticancer Agents: The compound has been utilized in developing targeted therapies for cancer treatment. Its ability to interact with specific biological targets suggests potential therapeutic applications in modulating cellular processes related to tumor growth .

- Antimicrobial Activity: Research indicates that this compound may possess significant antibacterial properties, making it a candidate for developing new antibacterial agents.

Material Science

In material science, this compound is employed in the creation of advanced materials due to its unique chemical properties:

- Polymers and Coatings: The compound is used as a building block for synthesizing polymers and coatings that exhibit enhanced durability and resistance to environmental factors .

- Organic Light Emitting Diodes (OLEDs): It serves as a monomer in the synthesis of redox-active polyimides, which are promising candidates for use in OLED technology due to their ability to emit blue light.

Analytical Chemistry

The compound plays a crucial role in analytical chemistry:

- Biomolecule Detection: this compound is utilized in methods for detecting specific biomolecules, aiding researchers in diagnostics and biomarker discovery .

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block:

- Synthesis of Complex Molecules: It allows chemists to create complex molecules efficiently, which is essential for developing new compounds with desired properties .

Environmental Applications

This compound is explored for its potential in environmental remediation processes:

- Pollutant Breakdown: Its chemical properties may facilitate the breakdown of pollutants in contaminated sites, contributing to environmental cleanup efforts .

Case Study 1: Anticancer Research

A study investigating the efficacy of this compound derivatives showed promising results in inhibiting cancer cell proliferation by targeting specific pathways involved in tumor growth. The findings suggest that modifications to the compound's structure can enhance its therapeutic potential.

Case Study 2: Material Development

Research on polyimide films incorporating this compound demonstrated improved thermal stability and electrical conductivity compared to traditional materials. This advancement highlights the compound's utility in developing high-performance materials for electronic applications.

Mechanism of Action

The mechanism of action of N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are still under investigation .

Comparison with Similar Compounds

Substituent Effects

- Fluorine vs.

- Nitro Group Position : The para-nitro group in the target compound is a common feature in HIV-1 inhibitors (e.g., compound 36 in ), where it likely participates in hydrogen bonding or π-stacking interactions .

Physicochemical Properties

- Melting Points : Nitro-containing analogs exhibit higher melting points (e.g., 218–220°C for compound 36 ) due to strong intermolecular interactions, whereas the target compound’s melting point remains unreported .

- Purity: The target compound is noted for high purity (≥97%), critical for reproducibility in pharmaceutical research, while other analogs (e.g., indole derivatives in ) lack purity data .

Stability and Reactivity

- Fluorinated diamines (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine in ) are sensitive to oxidation, requiring stabilization with SnCl₂ during synthesis. The target compound’s nitro group may further increase oxidative sensitivity, necessitating careful handling .

Biological Activity

N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H12FN3O2

- Molecular Weight : 261.25 g/mol

- CAS Number : 1263404-74-5

- Density : 1.390 g/cm³ (predicted)

- Boiling Point : 464.9 °C (predicted)

The compound features both nitro and amine functional groups, which enhance its reactivity and potential biological activity. The presence of the fluorobenzyl group is particularly noteworthy for its role in improving membrane permeability and bioavailability.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Nitration : Starting with 4-fluorobenzylamine, the compound undergoes nitration to introduce the nitro group.

- Substitution Reaction : The resulting intermediate is reacted with various amines or diamines under basic conditions to yield the final product.

This synthetic route can be optimized using continuous flow reactors to enhance yield and purity, making it suitable for industrial applications.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study demonstrated its efficacy against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.59 |

| HeLa | 4.05 |

| DLD-1 | 18.38 |

These results suggest a selective cytotoxicity towards cancer cells compared to normal cells, indicating its potential as a therapeutic agent .

The mechanism through which this compound exerts its biological effects involves:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components such as DNA and proteins.

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are often overactive in cancer cells .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

- Fluorinated Derivatives : Research on fluorinated derivatives indicated that increased fluorination enhances potency against HDACs, suggesting that structural modifications can significantly affect biological activity .

- Antioxidant Activity : A related study demonstrated that compounds with similar structures showed antioxidant properties, implicating their potential in mitigating oxidative stress-related diseases .

Comparative Analysis

This compound shares structural similarities with other compounds that exhibit notable biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N1-(4-Fluorobenzyl)-3-nitrobenzene-1,4-diamine | C13H12FN3O | Different positioning of the nitro group |

| N,N'-Diethyl-4-nitrobenzene-1,3-diamine | C12H16N4O2 | Contains ethyl groups instead of fluorobenzyl |

| 2-Amino-5-nitrophenol | C6H6N2O3 | Simpler structure with only one amino group |

The unique arrangement of functional groups in this compound contributes to its distinct biological properties compared to these similar compounds .

Q & A

Q. What are the primary synthetic routes for N1-(4-Fluorobenzyl)-4-nitrobenzene-1,3-diamine, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, a reflux reaction between 5-fluoro-2-nitroaniline derivatives and 4-fluorobenzylamine in 1,4-dioxane yields the target compound. Workup includes extraction with EtOAc, washing with HCl, and purification via drying (Na₂SO₄) . Characterization involves ¹H NMR (e.g., aromatic proton shifts at δ 7.2–8.0 ppm) and mass spectrometry (m/z ~287.1 for [M+H]⁺) to confirm purity and structural integrity .

| Key Reaction Parameters |

|---|

| Solvent: 1,4-dioxane |

| Temperature: Reflux (~100°C) |

| Catalyst: None (thermal activation) |

| Yield: ~93% (unoptimized) |

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons adjacent to the nitro group show deshielding (δ 8.0–8.5 ppm), while the fluorobenzyl CH₂ group appears as a singlet (δ ~4.5 ppm) .

- 13C NMR : The nitro-bearing carbon resonates at δ ~145 ppm, and the fluorinated aromatic carbons show splitting due to J-C-F coupling .

- MS (ESI+) : Molecular ion peaks ([M+H]⁺) should align with the calculated exact mass (287.09 g/mol) .

Q. How can researchers mitigate common side reactions during synthesis?

- Methodological Answer :

- Nitro Group Stability : Avoid prolonged exposure to reducing agents (e.g., NaBH₄) unless intentional reduction is desired .

- Byproduct Formation : Use excess benzylamine (4–6 equivalents) to drive the reaction to completion and minimize unreacted intermediates .

Advanced Research Questions

Q. How can computational modeling and crystallography resolve ambiguities in structural assignments?

- Methodological Answer :

-

SHELX Suite : Use SHELXL for small-molecule refinement to analyze X-ray diffraction data. For example, assign anisotropic displacement parameters to the nitro and fluorobenzyl groups to validate bond lengths and angles .

-

ORTEP-3 : Generate thermal ellipsoid diagrams to visualize electron density discrepancies, particularly around the fluorobenzyl moiety .

Crystallographic Workflow Data Collection: High-resolution (<1.0 Å) Software: SHELXL (refinement), ORTEP-3 (visualization) Validation: R-factor < 5%, CCDC deposition

Q. What strategies optimize reaction yield and purity for scaled-up synthesis?

- Methodological Answer :

- Catalytic Optimization : Introduce Pd/C (1–5 mol%) under hydrogenation conditions to reduce nitro intermediates selectively, though this requires careful monitoring to avoid over-reduction .

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. 1,4-dioxane to balance reactivity and solubility .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

- Methodological Answer :

- Deuterated Solvents : Use DMSO-d₆ to enhance solubility and reduce signal broadening for nitroaromatics.

- 2D NMR (COSY, HSQC) : Correlate coupled protons (e.g., NH₂ groups at δ 5.5–6.0 ppm) and assign quaternary carbons adjacent to fluorine .

Q. What are the implications of fluorobenzyl substitution on electronic properties and reactivity?

- Methodological Answer :

- Hammett Analysis : The electron-withdrawing fluorine meta to the amino group increases the nitro group's electrophilicity, facilitating nucleophilic attack in downstream reactions .

- DFT Calculations : Use Gaussian09 to model charge distribution, revealing enhanced positive charge at the nitro-bearing carbon (Δq ~+0.3 e⁻) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

- Methodological Answer :

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify crystalline forms. For example, a reported mp of 195–196°C may differ due to solvent inclusion (e.g., hydrate vs. anhydrous forms).

- Purification Protocols : Re-crystallize from ethanol/water (1:1) to isolate the thermodynamically stable polymorph .

Applications in Drug Discovery

Q. What role does this compound play in developing kinase inhibitors?

- Methodological Answer :

- Scaffold Functionalization : The nitro group serves as a precursor for reduced amine intermediates, enabling conjugation with electrophilic warheads (e.g., acrylamides for covalent inhibitors) .

- SAR Studies : Modify the fluorobenzyl group to assess steric effects on target binding (e.g., HIV-1 reverse transcriptase inhibition ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.